1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene
Overview
Description
The compound “1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene” belongs to the class of organic compounds known as chloromethyl compounds . These are organic compounds containing a methyl group linked to a chlorine atom.
Synthesis Analysis
While specific synthesis methods for this compound were not found, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of a compound with chloromethane or a chloromethyl group . The exact method would depend on the starting materials and the specific conditions required .Chemical Reactions Analysis
Ethers, which this compound is, commonly undergo cleavage of the C–O bond when treated with strong acids . The exact reactions would depend on the specific structure of the compound and the conditions under which the reaction is carried out .Scientific Research Applications
- Triptycene-Based Polymers : Researchers synthesized a triptycene-based polymer for desulfurization. It exhibited efficient adsorption of dibenzothiophene (DBT), a sulfur-containing compound .
- Selectfluor (N-F-TEDA-BF4) : This reagent is highly reactive, safe, and nontoxic. It serves as an efficient electrophilic fluorinating agent in various chemical reactions .
Hyper Cross-Linked Polymers (HCPs)
Desulfurization Absorbents
Electrophilic Fluorination Reagent
Mechanism of Action
Target of Action
Chloromethyl compounds are known to react with thiols , which are abundant in biological systems, particularly in the form of the antioxidant glutathione .
Mode of Action
The mode of action of 1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene is likely related to its chloromethyl group. In the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride . The chloromethyl group reacts with thiols, probably in a glutathione S-transferase–mediated reaction .
Result of Action
The reaction of chloromethyl compounds with thiols can potentially lead to cellular damage and apoptosis .
properties
IUPAC Name |
1-(chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWPWYSDWFALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)CCl)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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